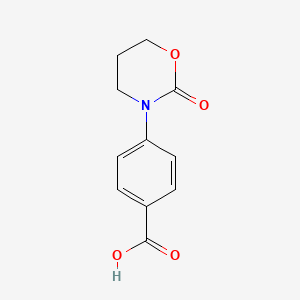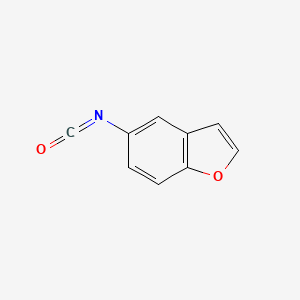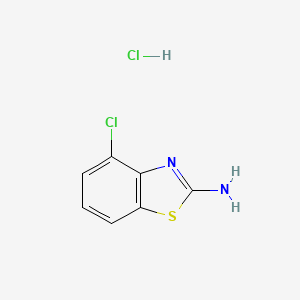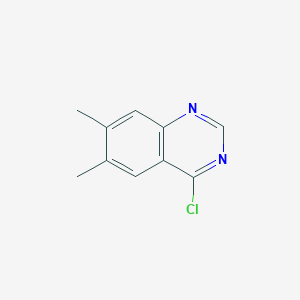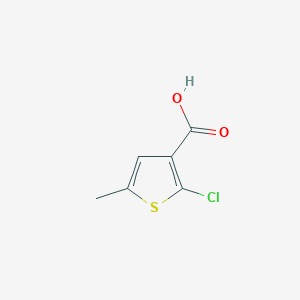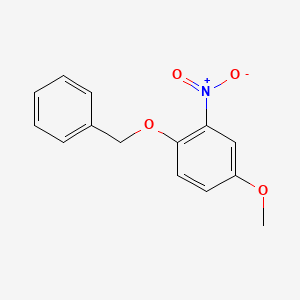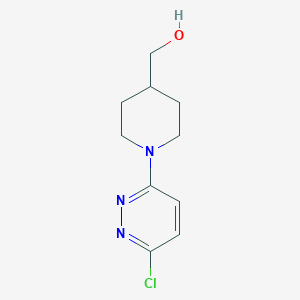
4-(3-Fluorophénoxy)pipéridine
Vue d'ensemble
Description
4-(3-Fluorophenoxy)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. It is a piperidine derivative that has a fluorophenyl group attached to it. The chemical formula of 4-(3-Fluorophenoxy)piperidine is C12H15FNO, and its molecular weight is 199.25 g/mol.
Mécanisme D'action
The mechanism of action of 4-(3-Fluorophenoxy)piperidine is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain. It has also been found to inhibit the reuptake of dopamine and serotonin, which results in an increase in their levels in the brain.
Biochemical and Physiological Effects
Studies have shown that 4-(3-Fluorophenoxy)piperidine has various biochemical and physiological effects. It has been found to improve cognitive function and memory retention in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(3-Fluorophenoxy)piperidine is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological processes. Additionally, it has been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(3-Fluorophenoxy)piperidine. One of the primary directions is to further elucidate its mechanism of action and its effects on various signaling pathways in the brain. Additionally, there is a need to investigate its potential applications in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Furthermore, there is a need to develop more potent and selective sigma-1 receptor agonists based on the structure of 4-(3-Fluorophenoxy)piperidine.
Conclusion
In conclusion, 4-(3-Fluorophenoxy)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. It has been extensively studied for its effects on the central nervous system, and its mechanism of action is still being elucidated. It has various biochemical and physiological effects, and its low toxicity profile makes it safe for use in laboratory experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications in various neuropsychiatric disorders.
Applications De Recherche Scientifique
Recherche sur le Cancer
Des dérivés de la pipéridine ont été synthétisés pour être utilisés comme agents anticancéreux, montrant une bonne activité contre certaines lignées de cellules cancéreuses . Ils peuvent fonctionner comme des inhibiteurs des récepteurs pro-tumoraux ou des initiateurs de l'apoptose.
Maladies infectieuses et parasitaires
Ces composés peuvent agir comme des biocides, offrant potentiellement de nouveaux traitements pour les maladies infectieuses et parasitaires .
Maladie d'Alzheimer
Les dérivés de la pipéridine peuvent servir d'anticholinergiques, qui sont utilisés dans la prise en charge de la maladie d'Alzheimer .
Douleur neuropathique
Ils peuvent également être développés comme analgésiques pour traiter la douleur neuropathique .
Inhibition de la cholinestérase
Certaines structures de la pipéridine sont supérieures dans l'inhibition de la cholinestérase, une enzyme qui décompose l'acétylcholine, qui est importante pour la neurotransmission .
Inhibition de la monoamine oxydase B
Certains dérivés de la pipéridine avec un groupe alkyne terminal sont essentiels pour une inhibition efficace de la monoamine oxydase B, ce qui est pertinent dans le traitement des troubles psychiatriques et neurologiques .
Safety and Hazards
Propriétés
IUPAC Name |
4-(3-fluorophenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUCMSHWWWCKEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594436 | |
| Record name | 4-(3-Fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3202-35-5 | |
| Record name | 4-(3-Fluorophenoxy)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3202-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Fluorophenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

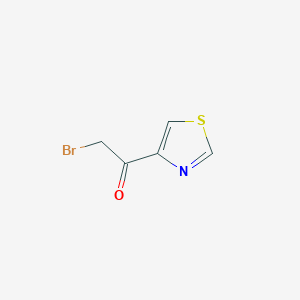



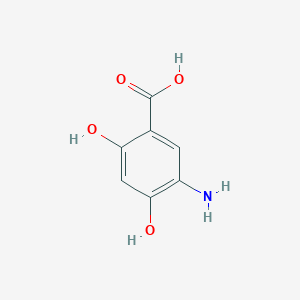
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
